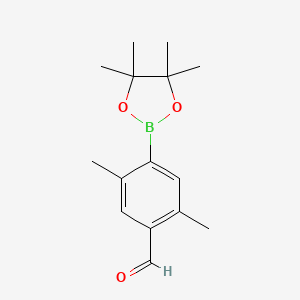

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Vue d'ensemble

Description

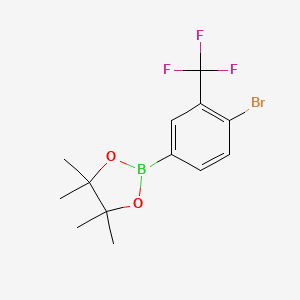

“2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common method .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the compound “3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” has a molecular formula of C11H19BN2O2 and a molecular weight of 222.09 g/mol .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been analyzed . As mentioned earlier, borylation and hydroboration are common reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” has a molecular weight of 222.09 g/mol .Applications De Recherche Scientifique

Catalytic Hydroboration

Research shows that boron-substituted hydroxycyclopentadienyl ruthenium hydrides can be synthesized using compounds similar to 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These complexes are effective for catalytic hydroboration of aldehydes, imines, and ketones under mild conditions (Koren-Selfridge et al., 2009).

Crystal Structure and DFT Study

Studies on compounds containing the 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been conducted to understand their crystal structures and conduct conformational analyses using Density Functional Theory (DFT) (Huang et al., 2021).

Vibrational Properties Studies

Compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile have been synthesized and analyzed for their vibrational properties. These studies involve spectroscopic data analysis and DFT calculations to understand the molecular structure and behavior of such compounds (Wu et al., 2021).

Synthesis of Boron-Substituted Arenes

The Pd-catalyzed borylation of arylbromides using compounds similar to this compound has been studied for synthesizing boron-substituted arenes. This method is particularly effective for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Antiparasitic Activity

Though slightly diverging from the strict chemical focus, it's worth mentioning that related compounds like 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde have been synthesized and studied for their antiparasitic activities, offering insights into potential bioactive applications of these compounds (Azas et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic esters, including pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of this compound, it may participate in the borylation of arenes . The Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, often uses organoboron reagents like this compound .

Biochemical Pathways

The compound’s action can affect the Suzuki–Miyaura coupling pathway . This pathway involves the cross-coupling of an organoboron compound (like our compound) with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic pinacol esters’ susceptibility to hydrolysis can be considerably accelerated at physiological pH , which could impact their stability and hence, their bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be crucial in pharmaceutical and materials science applications .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a suitable catalyst (typically palladium) and base is necessary for the Suzuki–Miyaura coupling reaction .

Propriétés

IUPAC Name |

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCYJBMMSXNQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine](/img/structure/B3226690.png)

![1-Azetidinecarboxylic acid, 3-[(3R)-3-hydroxy-1-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3226717.png)